trans-Aconitic acid anhydride

Overview

Description

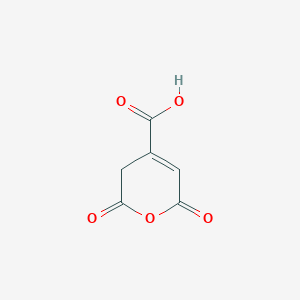

2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol It is characterized by a pyran ring structure with two keto groups at positions 2 and 6, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Aconitic acid anhydride can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For example, the oxidation of 3,6-dihydro-2H-pyran derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired product . The reaction typically requires an acidic or neutral medium and is conducted at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxy derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of trans-Aconitic acid anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Used as an intermediate in organic synthesis.

(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester: Another derivative with similar structural features.

Uniqueness

2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

trans-Aconitic acid anhydride (TAA) is a derivative of aconitic acid, which has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of TAA, supported by case studies, research findings, and relevant data tables.

Overview of Aconitic Acid

Aconitic acid exists in two isomeric forms: trans-aconitic acid (TAA) and cis-aconitic acid (CAA). The trans form is more stable and prevalent in nature, particularly in higher plants where it serves as an intermediate in the tricarboxylic acid (TCA) cycle. It plays crucial roles in cellular metabolism and has been identified as a compound with potential antifungal, anti-inflammatory, and nematicidal properties .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of TAA, especially when modified through esterification. Diesters derived from TAA have shown significant activity in reducing inflammation associated with rheumatoid arthritis. In a study involving mice, these diesters were administered at varying doses (0.017-172.3 μmol/Kg) and resulted in decreased neutrophil infiltration into inflamed joints .

| Ester Type | Dose (μmol/Kg) | Effect on Neutrophils |

|---|---|---|

| Diethyl TAA Ester | 0.017 | Reduced infiltration |

| Di-n-butyl TAA Ester | 0.172 | Significant reduction |

| Di-n-octyl TAA Ester | 0.172 | Marked reduction |

2. Antifungal Activity

TAA has been reported to exhibit antifungal properties, particularly against various plant pathogens. Its role as an antifeedant helps plants deter herbivores while also inhibiting fungal growth . The compound's mechanism involves disrupting fungal cell walls or metabolic pathways critical for fungal survival.

3. Nematicidal Properties

Research indicates that TAA can act as a nematicide, offering a potential environmentally friendly alternative for managing nematode infestations in crops. This property is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide usage .

Case Study: Esterification of TAA

A study conducted on the esterification of TAA demonstrated that modifying the compound could enhance its biological activity. The resulting diesters showed improved potency against inflammation compared to TAA itself. The study emphasized the relationship between the length of the aliphatic chain in alcohols used for esterification and the resultant bioactivity .

Research Findings on Thermal Stability

The thermal stability of TAA compared to its isomer CAA was investigated using thermogravimetric analysis (TGA). Results indicated that TAA exhibits greater thermal stability than CAA, which is crucial for its application in various formulations where heat stability is essential .

| Compound | Decomposition Temperature (°C) |

|---|---|

| trans-Aconitic Acid | 513 |

| cis-Aconitic Acid | 440 |

The biological activities of this compound can be attributed to several mechanisms:

- Metabolic Interference : As an intermediate in the TCA cycle, TAA may influence metabolic pathways crucial for energy production in both plants and pathogens.

- Cell Wall Disruption : Its antifungal properties may stem from its ability to disrupt fungal cell wall integrity.

- Immune Modulation : The anti-inflammatory effects are likely related to modulation of immune responses, reducing cytokine release and inflammatory cell recruitment.

Properties

IUPAC Name |

2,6-dioxo-3H-pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRKEZQEKKGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)OC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647361 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14556-16-2 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Aconitic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.